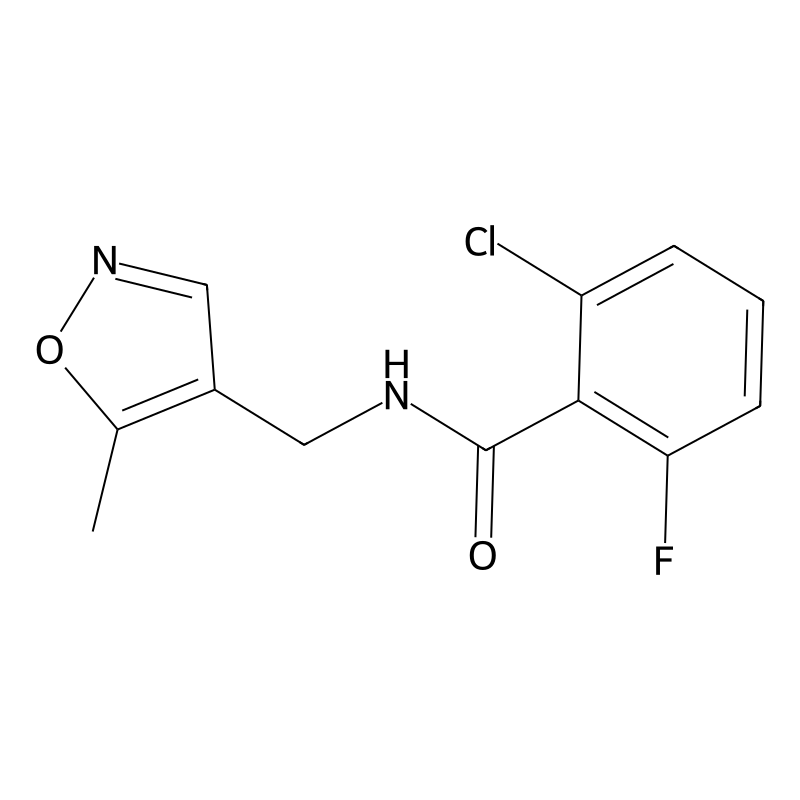

2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide moiety substituted with chlorine and fluorine atoms. The compound features a methyl-substituted 1,2-oxazole ring, which is linked to the benzamide through a methylene bridge. This specific arrangement contributes to its potential biological activity and chemical reactivity. The presence of halogen atoms (chlorine and fluorine) often enhances the lipophilicity and metabolic stability of compounds, making them interesting candidates for various applications in medicinal chemistry and pharmacology.

- Oxazole Moiety: The presence of a 5-methyl-1,2-oxazole group is a feature found in some pharmaceuticals, such as the anticonvulsant medication lamotrigine []. This suggests that 2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide could be explored for potential central nervous system (CNS) activity.

- Carboxamide Group: The carboxamide functionality is another common feature in pharmaceuticals. It can be involved in various interactions with biological targets. This suggests the molecule might be investigated for diverse biological activities.

- Nucleophilic Substitution: The chlorine atom at position 2 can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Reduction: The oxazole ring can be subjected to reduction reactions, potentially altering its biological activity.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the modification of its structure for targeted applications.

Preliminary studies suggest that 2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide may exhibit notable biological activities. Compounds with similar structures have been investigated for their potential as:

- Anticancer Agents: Some derivatives of benzamide are known to inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties: The halogen substituents may enhance antimicrobial efficacy against various pathogens.

The synthesis of 2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves multi-step organic reactions:

- Formation of the Oxazole Ring: A suitable precursor is reacted with methylating agents to introduce the methyl group at the 5-position of the oxazole.

- Benzamide Formation: The oxazole derivative is then coupled with a chloro-fluorobenzoyl chloride under basic conditions to form the amide linkage.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of this compound while maintaining high purity levels necessary for biological testing.

The unique chemical structure of 2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide suggests several potential applications:

- Pharmaceutical Development: Due to its possible anticancer and antimicrobial properties, this compound could serve as a lead candidate in drug discovery programs.

- Agricultural Chemicals: Compounds with similar structures are often explored as agrochemicals due to their bioactivity against pests and pathogens.

Further research into its efficacy and safety profiles will be essential for advancing these applications.

Interaction studies are crucial for understanding how 2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide interacts with biological systems. These studies may include:

- Protein Binding Assays: To determine how well the compound binds to target proteins involved in disease pathways.

- Metabolic Stability Tests: Assessing how metabolic enzymes process the compound can provide insights into its pharmacokinetics.

Such studies will help elucidate the compound's mechanism of action and inform further development efforts.

Several compounds share structural similarities with 2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide. Here are some notable examples:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-chloro-N-(5-methylisoxazol-3-yl)benzamide | Isoxazole instead of oxazole | Antimicrobial |

| N-(4-fluorophenyl)-N'-(5-methylisoxazolyl)urea | Urea linkage | Anticancer |

| 4-chloro-N-(5-methylisoxazolyl)benzamide | Chlorinated benzamide | Antiproliferative |

Uniqueness

The uniqueness of 2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide lies in its combination of halogen substitutions and the specific oxazole moiety, which may confer distinct biological properties compared to related compounds. Its potential for diverse applications in pharmaceuticals and agriculture makes it an intriguing subject for further research .